molecular formula C22H26FN3O5S B590495 N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide CAS No. 854898-47-8

N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide

Cat. No.: B590495
CAS No.: 854898-47-8
M. Wt: 463.524
InChI Key: VLAHUUGOOLLUEH-SKDZVZGDSA-N
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Description

N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C22H26FN3O5S and its molecular weight is 463.524. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of Rosuvastatin (6S)-Lactone Impurity, also known as N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide, is the enzyme hydroxymethyl glutaryl coenzyme A reductase (HMG-CoA) . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the synthesis of cholesterol in the body .

Mode of Action

Rosuvastatin (6S)-Lactone Impurity acts as a selective, competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonic acid, a precursor of cholesterol . This inhibition results in a decrease in cholesterol synthesis, leading to a reduction in the levels of low-density lipoprotein cholesterol (LDL-C) and an increase in high-density lipoprotein cholesterol (HDL-C) .

Biochemical Pathways

The compound affects the mevalonate pathway , which is the metabolic pathway that produces cholesterol and other isoprenoids . By inhibiting HMG-CoA reductase, the compound disrupts this pathway, leading to a decrease in cholesterol synthesis . This can have downstream effects on various cellular processes that rely on cholesterol, including cell membrane integrity and the synthesis of steroid hormones .

Pharmacokinetics

The pharmacokinetics of Rosuvastatin (6S)-Lactone Impurity involve several processes, including active uptake by OATP2B1, OATP1B1/OATP1B3, and OAT3 , active efflux by BCRP and Pgp , metabolism by CYP2C9 , and passive glomerular filtration . These processes determine the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which in turn impact its bioavailability .

Result of Action

The molecular and cellular effects of Rosuvastatin (6S)-Lactone Impurity’s action primarily involve a reduction in cholesterol levels . This can lead to a decrease in the formation of atherosclerotic plaques, thereby reducing the risk of cardiovascular diseases . The compound may also have anti-inflammatory effects, potentially lowering serum levels of TNF-alpha and IL-6 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Rosuvastatin (6S)-Lactone Impurity. It is also hydrolytically stable and predicted to undergo rapid degradation via photolysis . These environmental factors can affect the compound’s persistence in the environment and potential environmental risk .

Properties

IUPAC Name

N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-11(2)20-17-10-16(18-8-13(27)9-19(28)31-18)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)32(4,29)30/h5-7,11,13,16,18,27H,8-10H2,1-4H3/t13-,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAHUUGOOLLUEH-SKDZVZGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C4CC(CC(=O)O4)O)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC2=C1C[C@@H](C3=C2C=CC(=C3)F)[C@@H]4C[C@H](CC(=O)O4)O)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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